N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Description
N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is a furan-2-carboxamide derivative featuring a benzyloxy substituent on the amide nitrogen and a 2-methoxyphenoxy methyl group at the 5-position of the furan ring. The compound’s design combines lipophilic (benzyloxy, methoxyphenoxy) and hydrogen-bonding (carboxamide) motifs, which may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-phenylmethoxyfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-17-9-5-6-10-18(17)24-14-16-11-12-19(26-16)20(22)21-25-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPWEJQVXKKDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NOCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413497 | |
| Record name | N-(Benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7168-87-8 | |
| Record name | N-(Benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide typically begins with commercially available starting materials such as 2-furancarboxylic acid, benzyl alcohol, and 2-methoxyphenol.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can also be reduced under suitable conditions to yield reduced furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products:
Oxidation Products: Oxidized furan derivatives.
Reduction Products: Reduced furan derivatives.
Substitution Products: Compounds with different functional groups replacing the benzyloxy or methoxyphenoxy groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study various biological processes due to its unique structural features.
Medicine:
Drug Development:
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide exerts its effects would depend on its specific application. In general, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Table 1: Key structural and physical properties of selected furan-2-carboxamide derivatives
Key Observations :
- Nitro-substituted analogs (e.g., 2A, 2J) exhibit high melting points (>200°C) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Benzodioxolyloxy and ethylsulfamoyl groups (e.g., ) introduce polarity, improving aqueous solubility.
- The target compound’s 2-methoxyphenoxy group may confer moderate lipophilicity compared to nitro or benzodioxolyl substituents, while the benzyloxy group could enhance blood-brain barrier penetration.
Biological Activity
N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide (CAS Number: 7168-87-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H19NO5
- Molecular Weight : 353.3686 g/mol
- CAS Registry Number : 7168-87-8
The compound features a furan ring, a carboxamide group, and phenolic moieties which are known to influence biological activity through various mechanisms.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential uses in treating infections.
- Anticancer Activity : Preliminary investigations indicate that this compound may possess cytotoxic effects against cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. The benzyloxy group may facilitate hydrogen bonding and hydrophobic interactions, while the furan and carboxamide functionalities can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor signaling pathways, influencing cellular responses.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study conducted on the effects of this compound on human breast cancer cells (MCF-7) demonstrated significant cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls. This suggests its potential as a therapeutic agent in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
